molecular formula C15H11Br3O4 B2826561 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate CAS No. 330677-24-2

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2826561
CAS No.: 330677-24-2
M. Wt: 494.961
InChI Key: JDBOVJIUMOSSHK-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate: is an organic compound with the molecular formula C15H11Br3O4 . It is a derivative of phenol, where the phenol ring is substituted with three bromine atoms at positions 2, 4, and 6, and an ester linkage to a 3-methoxyphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester linkage.

Major Products

Scientific Research Applications

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of brominated phenols with the reactivity of an ester linkage. This makes it versatile for various applications in research and industry.

Properties

IUPAC Name

(2,4,6-tribromophenyl) 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3O4/c1-20-10-3-2-4-11(7-10)21-8-14(19)22-15-12(17)5-9(16)6-13(15)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBOVJIUMOSSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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